molecular formula C8H11ClN6 B15354755 2-Amino-6-cyclopropylamino-9H-purine Hydrochloride Salt

2-Amino-6-cyclopropylamino-9H-purine Hydrochloride Salt

Cat. No.: B15354755
M. Wt: 226.67 g/mol
InChI Key: HXTGHWDAJRWAGQ-UHFFFAOYSA-N
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Description

2-Amino-6-cyclopropylamino-9H-purine Hydrochloride Salt is a chemical compound with the molecular formula C8H10N6·HCl and a molecular weight of 226.666 g/mol. This compound is a derivative of purine, a heterocyclic aromatic organic compound, and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a reaction between 2-amino-6-chloropurine and cyclopropylamine. The reaction involves adding an acid to the reaction mixture to form a sparingly soluble salt of 2-amino-6-cyclopropylamino-9H-purine, which is then crystallized to improve the isolation yield. This method is suitable for industrial production due to its high yield and reduced purification load.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned reaction conditions. The process is optimized to ensure high purity and yield, making it cost-effective for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-cyclopropylamino-9H-purine Hydrochloride Salt can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_4{Novel salts of (1S,4R)-cis-4- 2-amino-6- (cyclopropylamino-9H-purin-9 ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of various oxidized derivatives of the compound.

  • Reduction: Reduction reactions typically result in the formation of reduced derivatives.

  • Substitution: Substitution reactions can produce a range of substituted derivatives, depending on the nucleophile or electrophile used.

Scientific Research Applications

2-Amino-6-cyclopropylamino-9H-purine Hydrochloride Salt has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

  • Biology: The compound is utilized in biological studies to understand the mechanisms of purine metabolism.

  • Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

2-Amino-6-cyclopropylamino-9H-purine Hydrochloride Salt is similar to other purine derivatives, such as abacavir and cyclopropylaminopurine. it has unique structural features and properties that distinguish it from these compounds. For example, the presence of the cyclopropylamino group contributes to its distinct chemical behavior and biological activity.

Comparison with Similar Compounds

  • Abacavir

  • Cyclopropylaminopurine

  • Other purine derivatives

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Properties

Molecular Formula

C8H11ClN6

Molecular Weight

226.67 g/mol

IUPAC Name

6-N-cyclopropyl-7H-purine-2,6-diamine;hydrochloride

InChI

InChI=1S/C8H10N6.ClH/c9-8-13-6-5(10-3-11-6)7(14-8)12-4-1-2-4;/h3-4H,1-2H2,(H4,9,10,11,12,13,14);1H

InChI Key

HXTGHWDAJRWAGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC(=NC3=C2NC=N3)N.Cl

Origin of Product

United States

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